![molecular formula C15H23N3O3 B4138538 (2,2-dimethylpropyl)[5-(4-morpholinyl)-2-nitrophenyl]amine](/img/structure/B4138538.png)
(2,2-dimethylpropyl)[5-(4-morpholinyl)-2-nitrophenyl]amine
Overview
Description
(2,2-dimethylpropyl)[5-(4-morpholinyl)-2-nitrophenyl]amine, also known as DMNPAA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMNPAA is a member of the phenylamine class of compounds and has been shown to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of (2,2-dimethylpropyl)[5-(4-morpholinyl)-2-nitrophenyl]amine is not fully understood. However, studies have shown that it interacts with various molecular targets in the body, including ion channels and enzymes. (2,2-dimethylpropyl)[5-(4-morpholinyl)-2-nitrophenyl]amine has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to interact with ion channels such as TRPV1, which is involved in pain sensation.
Biochemical and Physiological Effects
(2,2-dimethylpropyl)[5-(4-morpholinyl)-2-nitrophenyl]amine has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). (2,2-dimethylpropyl)[5-(4-morpholinyl)-2-nitrophenyl]amine has also been shown to reduce the expression of COX-2, which is involved in the inflammatory response. Additionally, (2,2-dimethylpropyl)[5-(4-morpholinyl)-2-nitrophenyl]amine has been shown to reduce pain sensation in animal models.
Advantages and Limitations for Lab Experiments
(2,2-dimethylpropyl)[5-(4-morpholinyl)-2-nitrophenyl]amine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be confirmed using various analytical techniques. (2,2-dimethylpropyl)[5-(4-morpholinyl)-2-nitrophenyl]amine has also been shown to exhibit various biological activities, making it a promising candidate for further research. However, there are also limitations to using (2,2-dimethylpropyl)[5-(4-morpholinyl)-2-nitrophenyl]amine in lab experiments. Its mechanism of action is not fully understood, and its potential side effects are not well characterized.
Future Directions
There are several future directions for research on (2,2-dimethylpropyl)[5-(4-morpholinyl)-2-nitrophenyl]amine. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease. Further research is needed to fully understand its mechanism of action and potential side effects. Another area of interest is its potential use as an imaging agent for cancer detection. (2,2-dimethylpropyl)[5-(4-morpholinyl)-2-nitrophenyl]amine has been shown to selectively bind to certain cancer cells, making it a promising candidate for further research. Additionally, further research is needed to fully understand its potential as an analgesic and anti-inflammatory agent.
Scientific Research Applications
(2,2-dimethylpropyl)[5-(4-morpholinyl)-2-nitrophenyl]amine has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. It has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease. (2,2-dimethylpropyl)[5-(4-morpholinyl)-2-nitrophenyl]amine has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Additionally, (2,2-dimethylpropyl)[5-(4-morpholinyl)-2-nitrophenyl]amine has been studied for its potential use as an imaging agent for cancer detection.
properties
IUPAC Name |
N-(2,2-dimethylpropyl)-5-morpholin-4-yl-2-nitroaniline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)11-16-13-10-12(4-5-14(13)18(19)20)17-6-8-21-9-7-17/h4-5,10,16H,6-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBVDJKPVBCEEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24794109 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2,2-dimethylpropyl)-5-(morpholin-4-yl)-2-nitroaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.